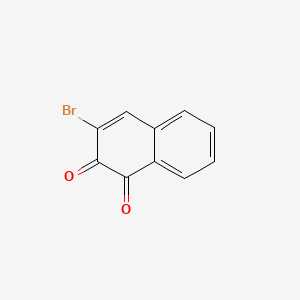![molecular formula C15H10O3 B11871783 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- CAS No. 82222-42-2](/img/structure/B11871783.png)
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a unique structure that makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- typically involves the reaction of 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out under reflux conditions in 1,2-dichloroethane with the presence of a catalyst such as PPTS (pyridinium p-toluenesulfonate) and trimethyl orthoformate . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart materials and molecular switches.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of photochromic lenses and other materials that require light-responsive behavior
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This photochromic behavior is due to the reversible transformation between the closed and open forms of the molecule. The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent electronic transitions within the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2H-Naphtho[2,3-b]pyran-2-one
- 3H-Naphtho[2,1-b]pyran
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is unique due to its specific substitution pattern and the resulting photochromic properties. Compared to other naphthopyrans, it offers distinct advantages in terms of stability and the intensity of the color change upon exposure to light .
This detailed overview highlights the significance of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- in various scientific and industrial fields
Properties
CAS No. |
82222-42-2 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-acetylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)13-8-11-7-6-10-4-2-3-5-12(10)14(11)18-15(13)17/h2-8H,1H3 |
InChI Key |
HMXBHQOJHVJGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)






![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)



![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)
